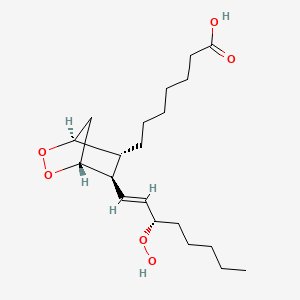![molecular formula C11H9Br3N2S B1518735 Bromhydrate de 2-bromo-3-(4-bromophényl)-5,6-dihydroimidazo[2,1-b]thiazole CAS No. 1172759-40-8](/img/structure/B1518735.png)
Bromhydrate de 2-bromo-3-(4-bromophényl)-5,6-dihydroimidazo[2,1-b]thiazole
Vue d'ensemble
Description
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is a useful research compound. Its molecular formula is C11H9Br3N2S and its molecular weight is 440.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés de thiazole, y compris le composé en question, ont été trouvés pour présenter une activité antioxydante . Les antioxydants sont essentiels pour neutraliser les radicaux libres nocifs dans l'organisme, ce qui peut prévenir divers problèmes de santé tels que le vieillissement, le cancer et les maladies cardiaques.
Activité analgésique
Les composés thiazoliques ont été associés à des propriétés analgésiques (soulagement de la douleur) . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments contre la douleur.
Activité anti-inflammatoire
Ces composés ont également montré des effets anti-inflammatoires . L'inflammation est une réponse courante aux blessures ou aux maladies, et son contrôle est crucial dans de nombreuses conditions de santé, de l'arthrite aux maladies cardiaques.
Activités antimicrobiennes et antifongiques
Les dérivés de thiazole ont démontré des activités antimicrobiennes et antifongiques . Par exemple, certains 2-substitués 4-(2,5-dichloro thiényl)-1,3-thiazoles, qui ont été synthétisés à partir de 2-bromo-1-(2,5-dichlorothién-3-yl) éthanone, ont montré des résultats prometteurs contre certaines espèces bactériennes et fongiques .
Activité antivirale
Les propriétés antivirales des composés thiazoliques en font des candidats potentiels pour le développement de nouveaux médicaments antiviraux .
Activité diurétique
Les dérivés de thiazole ont été associés à une activité diurétique . Les diurétiques aident l'organisme à éliminer l'excès de liquide et sont utilisés pour traiter une variété d'affections, notamment l'hypertension artérielle et l'insuffisance cardiaque.
Activité anticonvulsivante
Les composés de la famille des thiazoles ont montré un potentiel en tant qu'anticonvulsivants . Les anticonvulsivants sont utilisés pour contrôler les crises dans des affections comme l'épilepsie.
Activité neuroprotectrice
Les dérivés de thiazole ont été trouvés pour présenter des effets neuroprotecteurs . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement de maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson.
Activité antitumorale ou cytotoxique
Enfin, les composés thiazoliques ont démontré des activités antitumorales ou cytotoxiques . Cela suggère des applications potentielles dans le traitement du cancer.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or intercalating into dna .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, but the specific properties can vary depending on the exact structure of the compound .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and protein degradation . The compound’s interaction with these enzymes involves binding to their active sites, thereby blocking their catalytic functions. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can form complexes with proteins, altering their conformation and affecting their biological activity .
Cellular Effects
The effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells. Furthermore, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . This modulation of gene expression can lead to changes in cellular metabolism, impacting the overall function of the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide exerts its effects through several mechanisms. One key mechanism involves binding to the active sites of enzymes, leading to their inhibition . This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the compound. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can interact with DNA, causing changes in its structure and affecting gene expression . These interactions can result in the activation or repression of specific genes, ultimately influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression, leading to prolonged effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage.
Metabolic Pathways
2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can affect the compound’s bioavailability and overall efficacy. Additionally, 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The localization and accumulation of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide can influence its biological activity, as it may interact with different biomolecules depending on its cellular location .
Subcellular Localization
The subcellular localization of 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide plays a crucial role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
2-bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2S.BrH/c12-8-3-1-7(2-4-8)9-10(13)16-11-14-5-6-15(9)11;/h1-4H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBKVZNGNCICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(SC2=N1)Br)C3=CC=C(C=C3)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656481 | |
| Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172759-40-8 | |
| Record name | 2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)





![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate](/img/structure/B1518678.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)

